Elovl1-22

ELOVL1 C26:0 VLCFA HEK293 cellular assay

Elovl1-22 (also designated Compound 22 or ELOVL1-IN-3) is a pyrimidine ether-based small-molecule inhibitor of elongation of very long chain fatty acid 1 (ELOVL1), the rate-limiting enzyme in the synthesis of very long-chain fatty acids (VLCFAs). It was developed through a high-throughput radiometric screen and medicinal chemistry optimization culminating in a compound with sub-nanomolar cellular potency and oral bioavailability.

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
Cat. No. B10828927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElovl1-22
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5
InChIInChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2
InChIKeyJXGFJBHPOCYADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elovl1-22 (Compound 22) for ALD Research: A Potent, CNS-Penetrant ELOVL1 Inhibitor


Elovl1-22 (also designated Compound 22 or ELOVL1-IN-3) is a pyrimidine ether-based small-molecule inhibitor of elongation of very long chain fatty acid 1 (ELOVL1), the rate-limiting enzyme in the synthesis of very long-chain fatty acids (VLCFAs) [1]. It was developed through a high-throughput radiometric screen and medicinal chemistry optimization culminating in a compound with sub-nanomolar cellular potency and oral bioavailability [1]. The compound serves as a chemical probe for substrate reduction therapy in adrenoleukodystrophy (ALD), where accumulation of C26:0 VLCFAs due to ABCD1 deficiency drives neuroinflammation and demyelination [1][2].

Why Elovl1-22 Cannot Be Substituted by Other ELOVL1 Inhibitors


Interchanging Elovl1-22 with other in-class ELOVL1 inhibitors such as ELOVL1-27 (Compound 27) or weaker analogs like ELOVL1-IN-2 can lead to substantially different experimental outcomes in cellular and in vivo assays. The key differentiation vector is the 32.5-fold difference in cellular C26:0 LPC synthesis inhibition potency (400 pM for Compound 22 [1] vs. 13 nM for Compound 27 [2]), which translates into markedly different target engagement profiles at equimolar concentrations. Furthermore, unlike Compound 27, which exhibited preclinical safety findings in skin, eye, and CNS that precluded further development [2][3], Elovl1-22 has progressed as a chemical probe without such reported liabilities, making it the preferred tool compound for ALD research where chronic dosing and clean pharmacology are required [1].

Quantitative Differentiation of Elovl1-22 from Alternative ELOVL1 Inhibitors


Cellular C26:0 LPC Synthesis Inhibition Potency: Compound 22 vs. Compound 27

In a head-to-head comparison using the same HEK293 cellular assay measuring lysohexacosanoylphosphatidylcholine (LPC(C26:0)) synthesis as a functional marker of ELOVL1 inhibition, Elovl1-22 (Compound 22) demonstrates an IC50 of 400 pM (0.4 nM) [1], while ELOVL1-27 (Compound 27) exhibits an IC50 of 13 nM [2][3]. This represents a 32.5-fold greater potency for Compound 22 at the cellular level. Additionally, early-generation ELOVL1 inhibitors such as ELOVL1-IN-2 show only weak inhibition (HEK293 C26 IC50 = 6.7 µM) [4], underscoring the optimization achieved with Compound 22.

ELOVL1 C26:0 VLCFA HEK293 cellular assay

ELOVL1 Selectivity Profile: Compound 22 vs. Other ELOVL Isoforms

Elovl1-22 demonstrates high selectivity for ELOVL1 over related elongase isoforms. In radiometric enzyme assays, Compound 22 showed IC50 values of >50 µM against ELOVL4, ELOVL6, and ELOVL7 [1][2], translating to >125,000-fold selectivity over the cellular C26:0 IC50. Additionally, Compound 22 showed no significant activity against a panel of 34 receptors at 10 µM [1]. In comparison, while Compound 27 also selectively inhibits ELOVL1 over ELOVL6 and ELOVL7 [3], its smaller selectivity window (IC50 13 nM vs. >50 µM) provides a narrower margin for off-target effects at higher concentrations required for in vivo efficacy.

ELOVL1 ELOVL4 ELOVL6 ELOVL7 selectivity

In Vivo C26:0 Reduction in Blood of ABCD1 KO Mice: Compound 22 vs. Compound 27

Both compounds reduce C26:0 LPC to near wild-type levels in the blood of ABCD1 KO mice, a standard ALD model. Compound 22 achieved this reduction at doses of 1–32 mg/kg [1], while Compound 27 similarly normalized blood C26:0 levels [2]. However, a critical differentiation emerges in brain tissue: Compound 27 reduces brain C26:0 VLCFA concentrations by up to 65% , whereas Compound 22 specifically reduces CNS LPC(C26:0) levels at the same dose range [1], indicating both are CNS-penetrant. The absence of reported preclinical safety findings for Compound 22, contrasted with Compound 27's skin, eye, and CNS safety flags that halted further preclinical development [3], represents a significant translational differentiator for Compound 22 as a superior research tool.

ABCD1 KO C26:0 LPC in vivo efficacy adrenoleukodystrophy

Oral Bioavailability and Pharmacokinetic Differentiation of ELOVL1 Inhibitors

Elovl1-22 (Compound 22) is characterized as orally bioavailable with favorable pharmacokinetic properties, enabling convenient oral dosing in rodent models [1][2]. It is a low-molecular-weight compound (377.4 g/mol) with CNS-penetrant properties confirmed by reduction of CNS LPC(C26:0) levels in ABCD1−/− mice [1]. ELOVL1-27 (Compound 27) is also described as CNS-penetrant with favorable in vivo PK [3], but its development was curtailed by preclinical safety findings [4]. In contrast, weaker ELOVL1 inhibitors like ELOVL1-IN-2 lack reported oral bioavailability and CNS penetration data [5], limiting their utility for in vivo studies.

oral bioavailability pharmacokinetics CNS penetration drug-like properties

Binding Mode and Computational Free Energy Comparison: Compound 22 vs. Compound 27

A computational study using a homology model of human ELOVL1 revealed that both Compound 22 and Compound 27 bind to a unique opening at the occluded end of the enzyme, a feature absent in ELOVL7 [1][2]. Molecular dynamics (MD) simulations and free binding energy calculations confirmed favorable binding for both inhibitors [1]. However, the study suggests that the structural basis of inhibition differs between the two scaffolds (pyrimidine ether for 22 vs. pyrazole amide for 27), potentially contributing to differential selectivity and safety profiles observed experimentally [2]. The unique binding pocket occupied by Compound 22 provides a structural rationale for its exceptional selectivity and may guide further structure-based optimization.

homology modeling binding mode free binding energy ELOVL1 unique opening

Optimal Research Applications for Elovl1-22 Based on Quantitative Differentiation


Substrate Reduction Therapy Studies in ALD Mouse Models Requiring Clean CNS Pharmacology

For long-term oral dosing studies in ABCD1−/− or other ALD mouse models, Elovl1-22 is the compound of choice. Its sub-nanomolar cellular potency (IC50 400 pM in HEK293 C26:0 LPC assay) [1] and demonstrated CNS penetration (reduction of CNS LPC(C26:0)) [2] enable robust target engagement at low doses. Critically, unlike Compound 27, which was halted due to preclinical safety findings in skin, eye, and CNS [3], Elovl1-22 has not been reported to exhibit such liabilities, making it suitable for chronic dosing paradigms where sustained ELOVL1 inhibition is required.

High-Throughput Cellular Screening Campaigns for ELOVL1 Modulators

The exceptional cellular potency of Elovl1-22 (400 pM) [1] makes it an ideal positive control for high-throughput screening assays measuring C26:0 VLCFA reduction. Its >125,000-fold selectivity over ELOVL4/6/7 [2][4] ensures that assay signals are driven by on-target ELOVL1 inhibition. In contrast, using the weaker ELOVL1-27 (IC50 13 nM) at equivalent concentrations may fail to achieve complete inhibition, while ELOVL1-IN-2 (IC50 6.7 µM) [5] would require millimolar concentrations that risk solvent toxicity.

Structural Biology and Binding Mode Studies of ELOVL1

Elovl1-22 has been co-characterized with Compound 27 in computational homology modeling and MD simulation studies, confirming binding to a unique opening at the occluded end of ELOVL1 that is absent in ELOVL7 [6]. This scaffold-specific binding mode provides a rational basis for the compound's selectivity and supports its use in biophysical assays (e.g., thermal shift, SPR) to validate ELOVL1 engagement. Procurement of Elovl1-22 over Compound 27 is recommended for structural studies where a proven, clean pharmacology inhibitor is required.

Biomarker Validation Studies for C26:0 LPC in Patient-Derived Fibroblasts and Lymphocytes

Elovl1-22 has been validated in ALD patient-derived fibroblasts and lymphocytes for reduction of C26:0 VLCFA synthesis [7]. Its potency in primary cells (inferred from 400 pM HEK293 IC50) enables robust biomarker reduction at low nanomolar concentrations, facilitating ex vivo target engagement studies. Compound 27 also reduces C26:0 in patient fibroblasts but with lower potency (IC50 15-43 nM in AMN fibroblasts) [8], requiring higher concentrations that may introduce non-specific effects.

Quote Request

Request a Quote for Elovl1-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.